molecular formula C20H27N3O3 B11411864 N-(3-isopropoxypropyl)-12-oxo-6,7,8,9,10,12-hexahydroazepino[2,1-b]quinazoline-3-carboxamide

N-(3-isopropoxypropyl)-12-oxo-6,7,8,9,10,12-hexahydroazepino[2,1-b]quinazoline-3-carboxamide

Cat. No.: B11411864
M. Wt: 357.4 g/mol
InChI Key: MDKPHLXLJVPDQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

12-OXO-N-[3-(PROPAN-2-YLOXY)PROPYL]-6H,7H,8H,9H,10H,12H-AZEPINO[2,1-B]QUINAZOLINE-3-CARBOXAMIDE is a complex organic compound belonging to the quinazoline family. Quinazolines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 12-OXO-N-[3-(PROPAN-2-YLOXY)PROPYL]-6H,7H,8H,9H,10H,12H-AZEPINO[2,1-B]QUINAZOLINE-3-CARBOXAMIDE typically involves multi-step organic reactionsSpecific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, making the compound suitable for commercial applications .

Chemical Reactions Analysis

Types of Reactions

12-OXO-N-[3-(PROPAN-2-YLOXY)PROPYL]-6H,7H,8H,9H,10H,12H-AZEPINO[2,1-B]QUINAZOLINE-3-CARBOXAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. Reaction conditions such as temperature, pH, and solvent choice are crucial for the success of these reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while reduction can produce amines or alcohols .

Scientific Research Applications

12-OXO-N-[3-(PROPAN-2-YLOXY)PROPYL]-6H,7H,8H,9H,10H,12H-AZEPINO[2,1-B]QUINAZOLINE-3-CARBOXAMIDE has a wide range of scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential as a bioactive compound with various biological activities.

    Medicine: Investigated for its therapeutic potential in treating diseases such as cancer, inflammation, and infections.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 12-OXO-N-[3-(PROPAN-2-YLOXY)PROPYL]-6H,7H,8H,9H,10H,12H-AZEPINO[2,1-B]QUINAZOLINE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

    Quinazoline Derivatives: Compounds with similar quinazoline cores but different substituents.

    Azepine Derivatives: Compounds containing the azepine ring structure.

    Carboxamide Derivatives: Compounds with carboxamide functional groups

Uniqueness

12-OXO-N-[3-(PROPAN-2-YLOXY)PROPYL]-6H,7H,8H,9H,10H,12H-AZEPINO[2,1-B]QUINAZOLINE-3-CARBOXAMIDE is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C20H27N3O3

Molecular Weight

357.4 g/mol

IUPAC Name

12-oxo-N-(3-propan-2-yloxypropyl)-7,8,9,10-tetrahydro-6H-azepino[2,1-b]quinazoline-3-carboxamide

InChI

InChI=1S/C20H27N3O3/c1-14(2)26-12-6-10-21-19(24)15-8-9-16-17(13-15)22-18-7-4-3-5-11-23(18)20(16)25/h8-9,13-14H,3-7,10-12H2,1-2H3,(H,21,24)

InChI Key

MDKPHLXLJVPDQV-UHFFFAOYSA-N

Canonical SMILES

CC(C)OCCCNC(=O)C1=CC2=C(C=C1)C(=O)N3CCCCCC3=N2

Origin of Product

United States

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